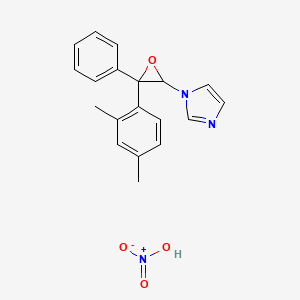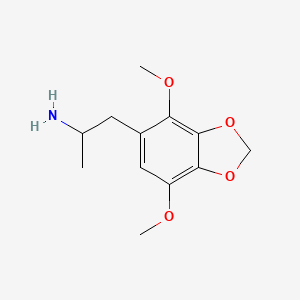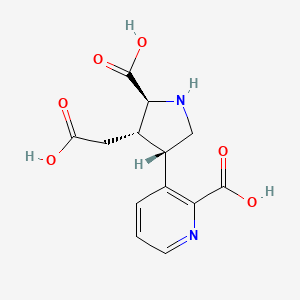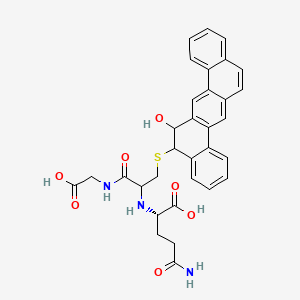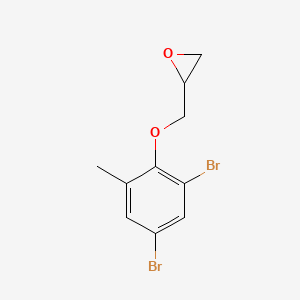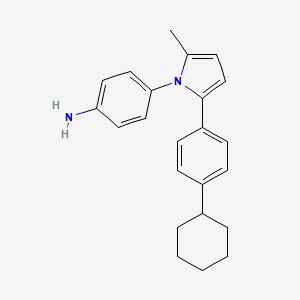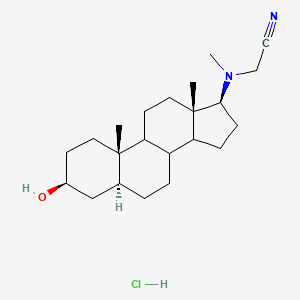
1,2',3-Tri-N-acetylsisomicin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2’,3-Tri-N-acetylsisomicin is a derivative of sisomicin, an aminoglycoside antibiotic. This compound is characterized by the presence of three acetyl groups attached to the nitrogen atoms at positions 1, 2’, and 3 of the sisomicin molecule. Aminoglycosides are known for their broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. The modification of sisomicin to form 1,2’,3-Tri-N-acetylsisomicin aims to enhance its pharmacological properties, such as stability and efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2’,3-Tri-N-acetylsisomicin typically involves the acetylation of sisomicin. The process can be summarized as follows:
Starting Material: Sisomicin is used as the starting material.
Acetylation Reaction: Sisomicin is reacted with acetic anhydride in the presence of a base, such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product, 1,2’,3-Tri-N-acetylsisomicin.
Industrial Production Methods
In an industrial setting, the production of 1,2’,3-Tri-N-acetylsisomicin follows similar principles but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of sisomicin are acetylated using acetic anhydride and a suitable base.
Optimization of Reaction Conditions: Parameters such as temperature, reaction time, and solvent choice are optimized to maximize yield and purity.
Scale-Up Purification: Industrial purification methods, such as crystallization or large-scale chromatography, are employed to obtain the final product.
化学反应分析
Types of Reactions
1,2’,3-Tri-N-acetylsisomicin can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to regenerate sisomicin.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Sisomicin.
Oxidation: Oxidized derivatives of 1,2’,3-Tri-N-acetylsisomicin.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,2’,3-Tri-N-acetylsisomicin has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of acetylation on aminoglycosides.
Biology: Investigated for its antibacterial properties and potential to overcome resistance mechanisms in bacteria.
Medicine: Explored for its therapeutic potential, particularly in treating infections caused by resistant bacterial strains.
Industry: Utilized in the development of new antibiotics and as a reference standard in quality control processes.
作用机制
The mechanism of action of 1,2’,3-Tri-N-acetylsisomicin is similar to that of other aminoglycosides. It binds to the bacterial 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis. This leads to the production of faulty proteins and ultimately bacterial cell death. The acetylation of sisomicin may enhance its binding affinity or stability, contributing to its antibacterial efficacy.
相似化合物的比较
Similar Compounds
Sisomicin: The parent compound of 1,2’,3-Tri-N-acetylsisomicin.
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Tobramycin: An aminoglycoside used to treat various bacterial infections.
Uniqueness
1,2’,3-Tri-N-acetylsisomicin is unique due to its specific acetylation pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other aminoglycosides. This modification can potentially enhance its stability, reduce toxicity, and improve its ability to overcome bacterial resistance mechanisms.
属性
CAS 编号 |
66567-21-3 |
|---|---|
分子式 |
C25H43N5O10 |
分子量 |
573.6 g/mol |
IUPAC 名称 |
N-[(2S,3R)-6-(aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diacetamido-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]acetamide |
InChI |
InChI=1S/C25H43N5O10/c1-11(31)28-15-7-6-14(9-26)38-23(15)39-20-16(29-12(2)32)8-17(30-13(3)33)21(18(20)34)40-24-19(35)22(27-5)25(4,36)10-37-24/h6,15-24,27,34-36H,7-10,26H2,1-5H3,(H,28,31)(H,29,32)(H,30,33)/t15-,16+,17-,18+,19-,20-,21+,22-,23-,24-,25+/m1/s1 |
InChI 键 |
MHAPKCAVDAKHDV-SKICURFCSA-N |
手性 SMILES |
CC(=O)N[C@@H]1CC=C(O[C@@H]1O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)NC(=O)C)NC(=O)C)CN |
规范 SMILES |
CC(=O)NC1CC=C(OC1OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)NC(=O)C)NC(=O)C)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


